2,5-Difluorobenzylzinc bromide

Catalog No.
S1899208
CAS No.
307496-32-8
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzylzinc bromide

CAS Number

307496-32-8

Product Name

2,5-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

KZDGYLNACDHULV-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

Coupling Reactions:

2,5-Difluorobenzylzinc bromide is a valuable nucleophile in Negishi coupling reactions. This reaction type allows chemists to form carbon-carbon bonds between an organic halide (usually aryl or vinyl) and an alkyl, alkenyl, or aryl moiety bonded to zinc []. The presence of fluorine atoms at the 2 and 5 positions of the benzyl ring is believed to enhance the reactivity of the zinc atom, leading to efficient coupling under mild reaction conditions [].

Synthesis of Fluorinated Compounds:

The two fluorine atoms on the benzyl group of 2,5-Difluorobenzylzinc bromide can be strategically incorporated into target molecules. This allows researchers to explore the impact of fluorine substitution on the properties of the final compound. Fluorine atoms can influence various aspects, including biological activity, metabolic stability, and lipophilicity [].

Medicinal Chemistry Applications:

Due to its ability to introduce fluorine atoms and participate in carbon-carbon bond formation, 2,5-Difluorobenzylzinc bromide finds applications in medicinal chemistry research. Scientists can utilize this reagent to synthesize novel fluorinated molecules with potential therapeutic properties []. The introduction of fluorine can improve drug candidate characteristics like bioavailability and target binding affinity.

2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrF₂Zn and a molecular weight of 272.40 g/mol. This compound is characterized by the presence of two fluorine atoms positioned at the 2 and 5 positions of the benzyl ring, which significantly influences its reactivity and properties. It is typically utilized in solution form, commonly in tetrahydrofuran, and is stored under inert conditions to prevent reactions with moisture or air .

Typical of organozinc reagents, including:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.
  • Cross-Coupling Reactions: This compound is often involved in palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, allowing for the synthesis of complex organic molecules .
  • Reactivity with Water: Notably, it reacts violently with water, producing hydrogen bromide and zinc hydroxide, which can lead to hazardous situations if not handled properly .

The synthesis of 2,5-difluorobenzylzinc bromide typically involves:

  • Formation of Benzylzinc Bromide: The initial step involves reacting benzyl bromide with zinc dust in an appropriate solvent.
  • Fluorination: The introduction of fluorine atoms can be achieved through various methods such as electrophilic fluorination or using fluorinating agents like Selectfluor.
  • Purification: The resulting product is purified by standard techniques such as distillation or chromatography to obtain high-purity 2,5-difluorobenzylzinc bromide .

2,5-Difluorobenzylzinc bromide has several applications in:

  • Organic Synthesis: It is primarily used for constructing complex organic molecules via cross-coupling reactions.
  • Pharmaceutical Development: Its unique reactivity makes it valuable in synthesizing pharmaceutical intermediates.
  • Material Science: Potential applications in developing new materials with desired properties due to its unique structural characteristics .

Interaction studies involving 2,5-difluorobenzylzinc bromide focus on its reactivity with various electrophiles and its behavior in biological systems. Understanding these interactions is crucial for optimizing its use in synthetic methodologies and assessing its safety profile in potential applications.

Several compounds share structural similarities with 2,5-difluorobenzylzinc bromide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3,4-Difluorobenzylzinc bromideC₇H₅BrF₂ZnDifferent fluorine positioning affects reactivity
3,5-Difluorobenzylzinc bromideC₇H₅BrF₂ZnSimilar structure but distinct electronic effects
2,4-Difluorobenzylzinc bromideC₇H₅BrF₂ZnVariance in fluorine placement influences outcomes

Each of these compounds exhibits unique reactivity patterns and applications based on the position of the fluorine substituents on the benzene ring. The distinct placement of fluorine atoms in 2,5-difluorobenzylzinc bromide contributes to its specific chemical behavior compared to its analogs.

Dates

Modify: 2023-08-16

Explore Compound Types